Balsalazide disodium dihydrate

Description

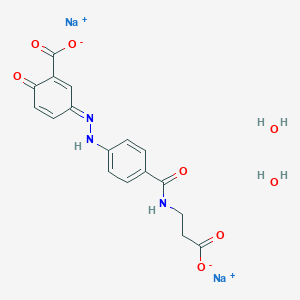

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCNKOBSQURQOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150399-21-6 | |

| Record name | Balsalazide disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALSALAZIDE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Balsalazide Disodium Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate formulated as a prodrug for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1] Indicated for the treatment of mildly to moderately active ulcerative colitis, its chemical structure consists of mesalamine linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This design is critical to its mechanism, as it allows the drug to pass through the upper gastrointestinal tract largely intact, minimizing systemic absorption and associated side effects.[1][3] The therapeutic action is exerted locally in the colon, where commensal bacteria cleave the azo bond, releasing the active anti-inflammatory agent, 5-ASA.[1][4][5][6][7]

Pharmacokinetic Profile

The pharmacokinetics of balsalazide are defined by its targeted delivery system, resulting in low systemic exposure to the parent drug and high concentrations of the active metabolite, 5-ASA, in the colon.[1]

2.1 Absorption Intact balsalazide is poorly absorbed from the upper gastrointestinal tract.[1] Systemic exposure to the prodrug is consequently low and can be variable among individuals.[1] The primary objective of balsalazide therapy is to ensure the majority of the administered dose reaches the colon, its intended site of action.[1]

2.2 Distribution Due to its minimal systemic absorption, the distribution of intact balsalazide into tissues is negligible.[1] The vast majority of the orally administered dose is delivered to the colon.[1] The carrier moiety, 4-aminobenzoyl-β-alanine, is also minimally absorbed and considered largely inert.[5][6]

2.3 Metabolism The metabolism of balsalazide is fundamental to its therapeutic efficacy.[1] Upon arrival in the colon, the drug is metabolized by azoreductase enzymes produced by the local microbiota.[1][8][9] This enzymatic action cleaves the azo bond, releasing equimolar quantities of the therapeutically active 5-ASA and the carrier molecule.[1][5][6]

The liberated 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa.[1][10][11] A portion of the 5-ASA is absorbed from the colon and subsequently undergoes N-acetylation, primarily in the intestinal mucosa and the liver, to form its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1][5][6][12]

2.4 Excretion The majority of an administered dose of balsalazide is excreted in the feces as 5-ASA and its metabolites.[1] A smaller fraction of the absorbed 5-ASA and its N-acetylated metabolite is excreted in the urine.[1] At steady-state, approximately 23% of the dose and its metabolites are excreted in the urine over 12 hours.[12] Specifically, the mean percentages of the dose excreted in urine over 12 hours are approximately 0.16% for balsalazide, 4.6% for 5-ASA, and 15.6% for N-Ac-5-ASA.[12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for balsalazide and its primary metabolites in healthy adult volunteers. It is important to note the variability in reported values, which can be attributed to differences in study design, subject populations, and drug formulation (e.g., capsule vs. tablet).

Table 1: Pharmacokinetic Parameters from a Single-Dose Study in Healthy Volunteers (Data from a study administering a single 800 mg oral dose of balsalazide to 19 healthy volunteers)

| Analyte | Elimination Half-Life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |

| Balsalazide | 6.1[7][13] | 9.1[7][13] |

| Mesalamine (5-ASA) | 7.1[7][13] | 12.8[7][13] |

Table 2: Pharmacokinetic Parameters from a Study with 3.3 g GIAZO® Tablets in Healthy Volunteers (Data from studies involving a 3.3 g dose of a specific tablet formulation)

| Analyte | Elimination Half-Life (t½) (hours) | Median Tmax (Fasted) (hours) | Median Tmax (High-Fat Meal) (hours) |

| Balsalazide | 1.9[12] | 0.5[12] | 2.0[12] |

| Mesalamine (5-ASA) | 9.5[12] | 12.0[12] | 24.0[12] |

| N-acetyl-5-ASA (N-Ac-5-ASA) | 10.5[12] | 12.0[12] | 24.0[12] |

Table 3: Effect of a High-Fat Meal on Systemic Exposure (3.3 g GIAZO® Tablets)

| Analyte | Change in Cmax | Change in AUC |

| Balsalazide | Reduced by 44%[12] | Unaffected[12] |

| Mesalamine (5-ASA) | Reduced by 65%[12] | Reduced by 46%[12] |

| N-acetyl-5-ASA (N-Ac-5-ASA) | Reduced by 48%[12] | Reduced by 17%[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of balsalazide's pharmacokinetics.

4.1 Human Pharmacokinetic Study Protocol A typical clinical study to evaluate the pharmacokinetics of balsalazide follows a standardized protocol.

-

Study Design: Studies are often open-label, single-dose, randomized, and employ a crossover design to compare different formulations or assess the effects of food.[1]

-

Subjects: Healthy adult volunteers are typically recruited for these studies.[1] For pediatric indications, studies are conducted in patients aged 5 to 17 years.[14][15]

-

Drug Administration: Balsalazide is administered orally as capsules or tablets, usually after an overnight fast.[1] To evaluate food effects, a standardized high-fat meal is given prior to drug administration.[1][12]

-

Sample Collection: Venous blood samples are collected into tubes containing an anticoagulant like EDTA at specified time points. A typical schedule includes pre-dose (0 h) and multiple post-dose collections (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[16]

-

Sample Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at or below -80°C until analysis.[16]

4.2 Bioanalytical Method: LC-MS/MS Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying balsalazide and its metabolites in biological matrices due to its high sensitivity and selectivity.[17]

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

An internal standard working solution (e.g., Balsalazide-d3) is added to a small volume (e.g., 100 µL) of plasma.[16][17] The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision.[17]

-

Protein precipitation is performed by adding a solvent like acetonitrile.[16]

-

The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[16]

-

The resulting supernatant is transferred for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for balsalazide, its metabolites, and the internal standard, ensuring highly selective quantification.

-

Visualizations: Pathways and Workflows

5.1 Metabolic Pathway of Balsalazide

References

- 1. benchchem.com [benchchem.com]

- 2. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]

- 3. Balsalazide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. apotex.com [apotex.com]

- 7. biomedres.us [biomedres.us]

- 8. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. biomedres.us [biomedres.us]

- 14. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety, efficacy, and pharmacokinetics of balsalazide in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Balsalazide Disodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This targeted delivery mechanism minimizes systemic absorption and associated side effects while maximizing the therapeutic concentration at the site of inflammation in inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). The anti-inflammatory effects of balsalazide are mediated through the multifaceted actions of mesalamine, which include the inhibition of key inflammatory pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This technical guide provides a comprehensive overview of the anti-inflammatory properties of balsalazide, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction

Balsalazide is a prodrug that consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond remains intact during its transit through the upper gastrointestinal tract, preventing premature absorption of mesalamine.[1] Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing mesalamine to exert its therapeutic effects directly on the inflamed colonic mucosa.[2][3] The carrier molecule is largely unabsorbed and considered inert.[2] This colon-specific delivery system is a key feature of balsalazide, enhancing its efficacy and safety profile in the management of mild to moderate ulcerative colitis.[3][4]

Mechanism of Action

The anti-inflammatory activity of balsalazide is attributable to its active component, mesalamine (5-ASA). While the precise mechanism of action is not fully elucidated, it is understood to be multifactorial, involving several key signaling pathways implicated in the inflammatory cascade of IBD.

Inhibition of Arachidonic Acid Metabolism

In patients with chronic IBD, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2][5][6] These eicosanoids are potent mediators of inflammation. Mesalamine is believed to diminish inflammation by inhibiting both the COX and LOX pathways, thereby reducing the synthesis of these pro-inflammatory molecules in the colon.[3][5][6]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In the context of ulcerative colitis, the NF-κB pathway is aberrantly activated.[3] Mesalamine has been shown to inhibit the activation of NF-κB.[3][7] This inhibition is thought to occur through the prevention of the phosphorylation of the NF-κB p65 subunit and the degradation of its inhibitory protein, IκB.[7][8] By suppressing NF-κB activation, mesalamine downregulates the expression of a wide array of inflammatory mediators.[3]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is highly expressed in the colonic epithelium and possesses anti-inflammatory properties.[9][10] Mesalamine has been identified as a ligand for PPAR-γ.[9][10] Upon activation by mesalamine, PPAR-γ can antagonize the activity of pro-inflammatory transcription factors, including NF-κB, thereby contributing to the resolution of inflammation.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Experimental Workflows

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers[5][11]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 | 1.9 |

| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 | 9.5 |

| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 | 10.5 |

| Data are presented as mean ± standard deviation following a single oral dose of 2.25 g. |

Table 2: Clinical Efficacy of Balsalazide in Mildly to Moderately Active Ulcerative Colitis[4][12][13][14]

| Study | Treatment Arms | Duration (weeks) | Primary Endpoint | Results |

| Multicenter, Randomized, Double-Blind[11] | Balsalazide 6.75 g/day , Balsalazide 2.25 g/day , Mesalamine 2.4 g/day | 8 | Improvement in rectal bleeding, stool frequency, sigmoidoscopic score, and Physician's Global Assessment | Balsalazide 6.75 g/day was significantly more effective than 2.25 g/day and had a more rapid onset of action than mesalamine. |

| Multicenter, Randomized, Double-Blind, Placebo-Controlled[12] | Balsalazide 6.6 g/day , Placebo | 8 | Clinical improvement and improvement in rectal bleeding | 55% of balsalazide group achieved the primary endpoint vs. 40% of placebo group (P=0.02). |

| Multicenter, Randomized, Active-Control, Double-Blind[13] | Balsalazide 6.75 g/day , Mesalamine 2.4 g/day | 8 | Clinical improvement | Balsalazide was more efficacious than mesalamine (P-value < 0.05). |

| Multicenter, Randomized, Active-Control, Double-Blind[13] | Balsalazide 6.75 g/day , Sulfasalazine (B1682708) 3 g/day | 8 | Clinical improvement | Balsalazide was more efficacious than sulfasalazine (P-value < 0.05) and better tolerated. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of balsalazide and its active metabolite, mesalamine.

In Vivo Models of Colitis

Animal models are indispensable for the preclinical evaluation of anti-inflammatory agents for IBD.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis:

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Induction: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.[6][14] Chronic colitis can be induced by administering multiple cycles of DSS.[14]

-

Drug Administration: Balsalazide or mesalamine is typically administered daily via oral gavage.[15]

-

Efficacy Assessment: Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool. At the end of the study, colons are excised to measure length (a shorter colon indicates more severe inflammation), and tissue samples are collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6).[16][17]

-

-

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:

-

Animal Model: SJL/J mice or Wistar rats are often used.

-

Induction: A solution of TNBS in ethanol (B145695) is administered intrarectally to break the mucosal barrier and induce a T-cell-mediated inflammatory response.[1][16]

-

Drug Administration and Efficacy Assessment: Similar to the DSS model, drug efficacy is evaluated by monitoring clinical signs and by post-mortem analysis of the colon.[1][16]

-

In Vitro Assays

-

NF-κB Inhibition Assay:

-

Cell Line: Human colorectal adenocarcinoma cell lines (e.g., Caco-2, HT-29) or macrophage cell lines (e.g., RAW 264.7) are suitable.

-

Procedure: Cells are pre-treated with various concentrations of mesalamine followed by stimulation with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Readout: NF-κB activation can be assessed by several methods, including:

-

Western Blot: Analysis of the phosphorylation of IκBα and the p65 subunit of NF-κB, and the nuclear translocation of p65.

-

Reporter Gene Assay: Transfection of cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity indicates inhibition of NF-κB.

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA binding activity of NF-κB.

-

-

-

PPAR-γ Activation Assay:

-

Cell Line: Colonic epithelial cell lines (e.g., HT-29).[12]

-

Procedure: Cells are treated with mesalamine.

-

Readout:

-

Quantitative PCR (qPCR) and Western Blot: To measure the expression of PPAR-γ and its target genes.[12]

-

Reporter Gene Assay: Cells are co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene. An increase in luciferase activity indicates PPAR-γ activation.[12]

-

Competitive Ligand-Binding Assay: To determine the direct binding of mesalamine to the PPAR-γ ligand-binding domain.[12]

-

-

-

Cyclooxygenase (COX) Inhibition Assay:

-

Method: A common method is the whole blood assay, which measures the production of prostaglandins (e.g., PGE2 for COX-2) and thromboxane (B8750289) B2 (TXB2 for COX-1).[18] Alternatively, purified COX-1 and COX-2 enzymes can be used.

-

Procedure: Whole blood or purified enzymes are incubated with mesalamine at various concentrations, followed by the addition of arachidonic acid.

-

Readout: The levels of prostaglandins and thromboxanes are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

-

Intestinal Epithelial Wound Healing Assay:

-

Cell Line: Non-transformed intestinal epithelial cell lines (e.g., IEC-6).[8]

-

Procedure: A "wound" is created in a confluent monolayer of cells using a sterile pipette tip (scratch assay). The cells are then incubated with or without mesalamine.[8][20]

-

Readout: The rate of wound closure is monitored over time using microscopy and image analysis software. Cell migration and proliferation can be further assessed using specific assays (e.g., Transwell migration assay, BrdU incorporation assay).[8]

-

Conclusion

This compound is an effective and well-tolerated treatment for mild to moderate ulcerative colitis. Its efficacy is derived from the targeted delivery of mesalamine to the colon, where it exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the arachidonic acid cascade and the NF-κB signaling pathway, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The experimental protocols and quantitative data summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of balsalazide and to develop novel therapies for inflammatory bowel disease.

References

- 1. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. fda.gov [fda.gov]

- 8. Mesalamine promotes intestinal epithelial wound healing in vitro through a TGF-beta-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Balsalazide Disodium vs. Mesalamine in Mildly to Moderately Active Ulcerative Colitis [ctv.veeva.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. yeasenbio.com [yeasenbio.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Assessment of Inflammatory Markers in IBD Animal Models - Ace Therapeutics [acetherapeutics.com]

- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI Insight - Epithelial JAM-A is fundamental for intestinal wound repair in vivo [insight.jci.org]

Balsalazide Disodium Dihydrate: A Technical Guide to its Regulation of the IL-6/STAT3 Pathway in Inflammatory Bowel Disease and Colitis-Associated Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide (B1667723), a prodrug of the anti-inflammatory agent mesalamine (5-aminosalicylic acid), is a cornerstone in the management of mild to moderate ulcerative colitis. Emerging evidence has illuminated its mechanism of action beyond general anti-inflammatory effects, highlighting a crucial role in the modulation of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is a critical driver of chronic inflammation and the progression from colitis to colitis-associated cancer (CAC). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating balsalazide's regulatory effects on the IL-6/STAT3 axis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Balsalazide disodium (B8443419) dihydrate is an orally administered prodrug designed for targeted delivery of mesalamine to the colon.[1][2] Bacterial azoreductases in the large intestine cleave balsalazide into its active component, mesalamine, and an inert carrier molecule.[3] While the anti-inflammatory properties of mesalamine are well-established, recent research has focused on its specific molecular targets. The IL-6/STAT3 signaling cascade has been identified as a key pathway in the pathogenesis of inflammatory bowel disease (IBD) and the subsequent development of colorectal cancer.[4][5]

This guide synthesizes the current understanding of how balsalazide intervenes in this pathway, providing a valuable resource for researchers and drug development professionals working on novel therapies for IBD and CAC.

The IL-6/STAT3 Signaling Pathway in Colitis and Cancer

The IL-6/STAT3 pathway is a central signaling node in the regulation of immune responses, cell survival, proliferation, and differentiation. In the context of the gut, dysregulation of this pathway is a hallmark of chronic inflammation.

-

Initiation: Inflammatory stimuli in the gut, such as those present in ulcerative colitis, trigger the release of IL-6 from various cell types, including immune cells and intestinal epithelial cells.

-

Receptor Binding and Kinase Activation: IL-6 binds to its receptor (IL-6R), leading to the recruitment and activation of Janus kinases (JAKs).

-

STAT3 Phosphorylation and Dimerization: Activated JAKs phosphorylate STAT3 at a specific tyrosine residue (Tyr705). This phosphorylation event causes STAT3 monomers to dimerize.

-

Nuclear Translocation and Gene Transcription: The p-STAT3 dimers translocate to the nucleus, where they bind to the promoter regions of target genes, initiating their transcription.

-

Downstream Effects: Key downstream targets of STAT3 include anti-apoptotic proteins like Bcl-2 and cell cycle regulators, which promote cell survival and proliferation. This sustained activation can contribute to the development of dysplasia and ultimately, carcinoma in the context of chronic colitis.[1][6]

Balsalazide's Mechanism of Action on the IL-6/STAT3 Pathway

Preclinical studies, primarily in the azoxymethane (B1215336) (AOM)/dextran (B179266) sodium sulfate (B86663) (DSS) mouse model of colitis-associated cancer, have demonstrated that balsalazide administration leads to a significant downregulation of the IL-6/STAT3 pathway.[7]

The proposed mechanism involves the following key steps:

-

Reduced Inflammatory Infiltrate: Balsalazide treatment has been shown to decrease the infiltration of F4/80-positive macrophages into the colonic mucosa. Macrophages are a major source of IL-6 in the inflamed gut.

-

Decreased IL-6 Production: Consequently, the reduction in macrophage numbers leads to a decrease in the local concentration of IL-6 in the colon.

-

Inhibition of STAT3 Phosphorylation: With lower levels of IL-6, there is reduced activation of JAKs and subsequently, a decrease in the phosphorylation of STAT3.

-

Modulation of Downstream Targets: The inhibition of STAT3 activation leads to changes in the expression of its target genes. Notably, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed, creating a cellular environment that is less conducive to tumor cell survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of balsalazide on the IL-6/STAT3 pathway in a mouse model of colitis-associated cancer. The data presented here are representative of findings from such studies.[7]

Table 1: Effect of Balsalazide on Inflammatory Markers and Tumorigenesis

| Parameter | Control (CAC Model) | Balsalazide-Treated | P-value |

| Number of Tumors | High | Significantly Low | < 0.05 |

| F4/80+ Macrophages (in tumor stroma) | High | Significantly Low | < 0.01 |

Table 2: Effect of Balsalazide on IL-6/STAT3 Pathway Components

| Parameter | Control (CAC Model) | Balsalazide-Treated | P-value |

| Plasma IL-6 Concentration | High | Decreased | < 0.05 |

| Colon Tissue IL-6 Protein Production | High | Decreased | < 0.05 |

| Colon Tissue p-STAT3 Expression | High | Lower | Not specified |

| Colon Tissue BCL2 Expression | High | Decreased | Not specified |

| Colon Tissue BAX Expression | Low | Increased | Not specified |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of balsalazide's effect on the IL-6/STAT3 pathway. These protocols are based on standard laboratory procedures and are representative of those used in the field.

AOM/DSS-Induced Colitis-Associated Cancer Mouse Model

This model is a widely used and reproducible method for inducing colitis-associated colorectal cancer in mice.[8]

-

Animal Model: C57BL/6J mice are commonly used.

-

Induction:

-

Administer a single intraperitoneal (IP) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg body weight.

-

After one week, provide drinking water containing 2-2.5% (w/v) dextran sodium sulfate (DSS) for 5-7 days.

-

Follow the DSS treatment with a recovery period of 14-21 days of regular drinking water.

-

Repeat the DSS cycle for a total of 2-3 cycles.

-

-

Balsalazide Administration: Balsalazide can be administered via oral gavage at a specified dose (e.g., daily) throughout the experimental period.

-

Endpoint: Mice are typically euthanized at the end of the final recovery period. Colons are collected for tumor assessment, histological analysis, and molecular studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

-

Sample Collection: Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.

-

Procedure:

-

Use a commercially available mouse IL-6 ELISA kit and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-6.

-

Block non-specific binding sites.

-

Add plasma samples and standards to the wells and incubate.

-

Wash the wells and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate IL-6 concentrations based on a standard curve.

-

Western Blot for p-STAT3

-

Protein Extraction:

-

Homogenize frozen colon tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.[6]

-

Immunohistochemistry (IHC) for F4/80

-

Tissue Preparation:

-

Fix colon tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with a primary antibody against F4/80 overnight at 4°C.[9]

-

Wash and incubate with a biotinylated secondary antibody.

-

Apply an avidin-biotin-peroxidase complex.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

-

Quantification: The number of F4/80-positive cells can be quantified in multiple high-power fields per slide using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen colon tissue using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and specific primers for Bcl-2, Bax, and a reference gene (e.g., GAPDH or β-actin).

-

A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[10][11]

Conclusion

The evidence strongly indicates that balsalazide disodium dihydrate exerts a significant regulatory effect on the IL-6/STAT3 signaling pathway. By reducing the inflammatory infiltrate, decreasing IL-6 production, and subsequently inhibiting STAT3 activation, balsalazide helps to break the cycle of chronic inflammation that drives the progression of colitis to cancer. The modulation of downstream targets, such as the Bcl-2 family of proteins, further underscores its role in promoting apoptosis and limiting the survival of potentially malignant cells. This detailed understanding of balsalazide's mechanism of action provides a strong rationale for its continued use in the management of ulcerative colitis and as a potential chemopreventive agent in high-risk patient populations. Further research into the nuances of this interaction will be invaluable for the development of more targeted and effective therapies for IBD and colitis-associated cancer.

References

- 1. High-Fat Diet Propelled AOM/DSS-Induced Colitis-Associated Colon Cancer Alleviated by Administration of Aster glehni via STAT3 Signaling Pathway | MDPI [mdpi.com]

- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. 15-Lipoxygenase-1 suppression of colitis-associated colon cancer through inhibition of the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of colitis-associated carcinogenesis through modulation of IL-6/STAT3 pathway by balsalazide and VSL#3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Solubility and Stability of Balsalazide Disodium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro solubility and stability characteristics of balsalazide (B1667723) disodium (B8443419) dihydrate. The information presented is collated from established pharmaceutical resources and scientific literature to support research and development activities. This document details the physicochemical properties of the active pharmaceutical ingredient (API), focusing on its behavior in various solvents and under stress conditions, which are critical parameters for formulation development, analytical method validation, and ensuring therapeutic efficacy.

Solubility Profile

Balsalazide disodium is a prodrug that is designed to deliver mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1][2] Its solubility is a key factor influencing its dissolution and subsequent bioavailability at the target site. The dihydrate salt form demonstrates significantly different solubility properties compared to its free acid form.

Quantitative Solubility Data

The solubility of balsalazide disodium dihydrate has been characterized in various common pharmaceutical solvents. The available quantitative and qualitative data are summarized in the table below for ease of reference.

| Solvent System | Solubility Description | Quantitative Value |

| Water | Freely Soluble | ≥87 mg/mL[3] |

| Isotonic Saline | Freely Soluble | Not Specified[1][4][5] |

| DMSO | Soluble | ≥87 mg/mL[3] |

| Methanol | Sparingly Soluble | Not Specified[1][4][5] |

| Ethanol | Sparingly Soluble / Insoluble | Not Specified[1][3][4][5] |

| Other Organic Solvents | Practically Insoluble | Not Specified[1][4][5] |

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach in pharmaceutical sciences.

Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., deionized water, phosphate (B84403) buffer of specific pH)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After the equilibration period, allow the vials to stand to let the undissolved solids settle.

-

Separation: Carefully withdraw an aliquot from the supernatant. To remove any undissolved microparticles, centrifuge the aliquot and/or filter it through a syringe filter.

-

Quantification: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent and analyze the concentration of balsalazide using a validated analytical technique, such as HPLC-UV.[6]

-

Reporting: The resulting concentration is reported as the equilibrium solubility of the compound in the specified solvent at that temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

This compound is described as a stable, odorless, orange to yellow microcrystalline powder in its solid state.[1][4][5] However, its stability in solution is susceptible to various environmental factors, including pH, oxidizing agents, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[7] Studies have shown that balsalazide undergoes significant degradation under specific stress conditions.[8]

| Stress Condition | Observation |

| Solid State | Stable as an orange to yellow microcrystalline powder.[1][4][5] |

| Acidic Hydrolysis | Substantial degradation observed.[8] |

| Alkaline Hydrolysis | Substantial degradation observed.[8] |

| **Oxidative (H₂O₂) ** | Substantial degradation observed.[8] |

| Photolytic | Subjected to stress, but specific degradation level not detailed.[8] |

| Thermal (Solution) | Subjected to stress, but specific degradation level not detailed.[8] |

| Thermal (Solid) | Shows premature degradation during differential scanning calorimetry.[9] |

| Solution (Methanol/Water) | The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 hours.[8] |

In Vitro Degradation Pathway

The primary mechanism of action for balsalazide involves its degradation or metabolism within the colon. This process is not a sign of instability in a formulated product but rather the intended therapeutic action. In the colon, bacterial azoreductases cleave the azo bond of the balsalazide molecule.[1][2] This cleavage releases the therapeutically active component, mesalamine (5-ASA), and an inert carrier moiety, 4-aminobenzoyl-β-alanine.[10]

Caption: In Vivo Activation Pathway of Balsalazide.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation study for this compound based on ICH guidelines and published literature.[7][8]

Objective: To investigate the degradation of balsalazide under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath, oven, and photostability chamber

-

Calibrated pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution: Prepare a stock solution of balsalazide in a suitable solvent, such as a methanol/water mixture.[8]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat in a water bath (e.g., 60°C) for a specified time. Withdraw samples at time points, neutralize with NaOH, and dilute for analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently for a specified time. Withdraw samples, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C) for a specified time.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all degradation products.

Caption: Experimental Workflow for Forced Degradation Study.

Experimental Protocol: Stability-Indicating HPLC Method

A published stability-indicating reverse-phase LC method is detailed below.[8] This method was shown to effectively separate balsalazide disodium from its potential process-related impurities and degradation products.

| Parameter | Specification |

| Stationary Phase (Column) | C18 |

| Mobile Phase | Gradient prepared from Methanol and 10 mM Potassium Dihydrogen Orthophosphate Monohydrate buffer (pH adjusted to 2.5 with orthophosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Resolution | Resolution between balsalazide and its three potential impurities was greater than 2.0. |

| Sensitivity | Capable of detecting impurities at 0.003% of a 0.3 mg/mL test concentration. |

In Vitro Dissolution

Dissolution testing is critical for assessing the in vitro performance of the final dosage form. The FDA provides guidance on the appropriate dissolution methods for bioequivalence studies of balsalazide disodium capsules.[11]

FDA Recommended Dissolution Test Parameters

| Parameter | Specification |

| Apparatus | USP Apparatus 1 (Basket) |

| Rotation Speed | 100 rpm |

| Volume | 900 mL |

| Temperature | 37°C |

| Media | 1. 0.1 N HCl2. pH 4.5 buffer3. pH 6.8 buffer4. pH 7.4 buffer |

| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes, continuing until at least 80% of the labeled content is dissolved. |

Experimental Protocol: In Vitro Dissolution Testing

The following protocol is based on the FDA guidance for balsalazide disodium capsules.[11]

Objective: To measure the rate and extent of drug release from the capsule dosage form in various simulated physiological media.

Materials:

-

Balsalazide disodium capsules (Test and Reference products)

-

USP Apparatus 1 (Basket) dissolution tester

-

Dissolution media as specified above

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Setup: Prepare the dissolution media and bring them to 37°C in the dissolution vessels. Set the apparatus to the specified rotation speed (100 rpm).

-

Test Initiation: Place one capsule in each basket and lower the baskets into the dissolution media to start the test.

-

Sampling: At the specified time points, withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.

-

Analysis: Filter the samples and analyze for balsalazide concentration using a validated analytical method.

-

Data Reporting: Calculate the percentage of the labeled drug amount dissolved at each time point and generate a dissolution profile. Comparative dissolution testing should be conducted on 12 dosage units of both the test and reference products.[11]

Caption: Workflow for In Vitro Dissolution Testing.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. DailyMed - BALSALAZIDE DISODIUM capsule [dailymed.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Initial Synthesis and Characterization of Balsalazide Disodium Dihydrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core scientific principles and methodologies involved in the initial synthesis and characterization of balsalazide (B1667723) disodium (B8443419) dihydrate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual diagrams to elucidate key processes and relationships.

Introduction

Balsalazide disodium dihydrate is a colon-specific, non-steroidal, anti-inflammatory aminosalicylate derivative. It functions as a prodrug, delivering the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon. This targeted delivery mechanism is crucial for the treatment of inflammatory bowel diseases such as active ulcerative colitis, as it minimizes systemic side effects.

Chemically, balsalazide disodium is the dihydrate of the disodium salt of (E)-5-[[-4-[[(2-carboxyethyl) amino] carbonyl] phenyl] azo]-2- hydroxybenzoic acid. It is a stable, odorless, orange to yellow microcrystalline powder. Its solubility profile is characterized by free solubility in water and isotonic saline, sparing solubility in methanol (B129727) and ethanol, and practical insolubility in other organic solvents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of a key intermediate, which is then diazotized and coupled with salicylic (B10762653) acid, followed by conversion to the final salt form. Several synthetic routes have been documented, with variations aimed at improving yield, purity, and industrial scale-up feasibility.

Synthetic Workflow

A common and illustrative synthetic pathway is outlined below. This process starts from 4-nitrobenzoic acid and proceeds through several key intermediates to yield this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, compiled from various sources.

Protocol 1: Synthesis of Balsalazide Free Acid

-

Diazotization: N-(4-aminobenzoyl)-β-alanine is converted to its corresponding diazonium salt. This is typically achieved by treating it with an aqueous solution of sodium nitrite (B80452) at a low temperature in the presence of a strong acid.

-

Azo Coupling: The freshly prepared diazonium salt solution is then added to an ice-cold solution of salicylic acid, sodium hydroxide (B78521), and sodium carbonate in water. The reaction is maintained at a low temperature (7-12 °C) for several hours.

-

Precipitation: The reaction mixture is subsequently heated to 60-65 °C and acidified to a pH of 4.0-4.5 with hydrochloric acid. This causes the balsalazide free acid to precipitate out of the solution.

-

Isolation and Purification: The precipitate is filtered, washed with water, and dried in vacuo to yield the crude balsalazide free acid.

Protocol 2: Conversion to this compound

-

Salt Formation: The synthesized balsalazide free acid is suspended in water, and an aqueous solution of sodium hydroxide is added slowly to achieve a pH of 9.6-9.8, ensuring the complete formation of the disodium salt in a dissolved state.

-

Precipitation: An anti-solvent, such as acetonitrile, ethanol, or isopropyl alcohol, is then added to the solution to precipitate the this compound.

-

Isolation and Drying: The precipitated product is filtered, washed with aqueous ethanol, and then dried to obtain the final product.

Synthesis Data Summary

| Parameter | Value | Reference |

| Yield of Balsalazide Free Acid | ~75-90% | |

| Yield of this compound | ~85-95% | |

| Purity (by HPLC) | >98% |

Characterization of this compound

The synthesized compound must be thoroughly characterized to confirm its identity, purity, and structural integrity.

Physicochemical Properties

| Property | Description | Reference |

| Molecular Formula | C₁₇H₁₃N₃O₆Na₂ · 2H₂O | |

| Molecular Weight | 437.32 g/mol | |

| Appearance | Orange to yellow microcrystalline powder | |

| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol and ethanol |

Spectroscopic and Chromatographic Data

Table 1: Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR (400 MHz, D₂O) | δ = 8.04 (s), 7.67 (d, J=8.2 Hz), 7.62 (d, J=9.2 Hz), 7.53 (d, J=8.2 Hz), 6.84 (d, J=8.9 Hz), 3.57 (t, J=7.1 Hz), 2.53 (t, J=7.2 Hz) | |

| IR (KBr, cm⁻¹) | 3371 & 3039 (OH & NH), 1705 & 1699 (C=O), 1634 (C=O amide), 1590 & 1538 (C=C aromatic), 1464 & 1404 (aliphatic C-H), 1229 (C-N), 1073 (C-O), 773 & 738 (Ar-H out of plane bend) |

Table 2: HPLC Method Parameters for Purity Determination

| Parameter | Method 1 | Method 2 | Reference |

| Column | Phenomenax Luna C18 (150x4.6mm; 5m) | C18, 250 x 4 mm | |

| Mobile Phase | Acetonitrile: Methanol: Triethylamine buffer (40:30:30% v/v) | Water and Acetonitrile | |

| Flow Rate | 0.7 ml/min | 0.8 ml/min | |

| Detection | 254 nm | 368 nm | |

| Retention Time | 3.42 min | 3.685 min | |

| Linearity Range | 10-50 µg/ml | 2-10 µg/ml | |

| Purity Assay | 99.61% ± 0.106 | - | |

| Recovery | - | 99.96 - 100.6% |

Mechanism of Action

Balsalazide's therapeutic effect is a result of its targeted delivery and subsequent breakdown in the colon.

Prodrug Activation and Anti-inflammatory Cascade

Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing equimolar quantities of mesalamine (5-ASA) and the carrier molecule, 4-aminobenzoyl-β-alanine. The carrier moiety is largely inert and minimally absorbed.

The liberated 5-ASA exerts its anti-inflammatory effects locally on the colonic mucosa. While the exact mechanism of 5-ASA is not fully understood, it is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response, and scavenge free radicals, reducing oxidative stress in the colonic mucosa.

Caption: Mechanism of action of this compound.

Methodological & Application

Application Note: Quantification of Balsalazide in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of balsalazide (B1667723), an anti-inflammatory drug, in bulk and pharmaceutical dosage forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are simple, accurate, and precise, making them suitable for routine quality control and analysis. This application note includes comprehensive experimental protocols, method validation parameters, and visual workflows to ensure straightforward implementation in a laboratory setting.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid) used in the treatment of inflammatory bowel disease. It is designed for targeted delivery to the colon, where it is enzymatically cleaved by bacterial azoreductases to release the active mesalamine. Accurate and reliable quantification of balsalazide in pharmaceutical products is crucial to ensure product quality, efficacy, and safety. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This note details established HPLC methods for the determination of balsalazide.

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions from various validated HPLC methods for balsalazide quantification, allowing for easy comparison.

Table 1: HPLC Method Parameters for Balsalazide Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm)[1][2] | Phenomenax Luna C18 (150x4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | KH2PO4 Buffer (pH 4.5):Acetonitrile:Methanol (B129727) (50:30:20 v/v/v)[4] | Acetonitrile:Methanol:Triethylamine (B128534) Buffer (40:30:30 v/v)[3] | Water:Acetonitrile |

| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min[3][5] | 0.8 mL/min[4] |

| Detection Wavelength | 304 nm[2] | 254 nm[3] | 368 nm[4] |

| Injection Volume | Not Specified | 20 µL[5] | 20 µL[4] |

| Internal Standard | None | Nifedipine[3][5] | None |

| Retention Time | ~2.487 min | Balsalazide: ~3.42 min, Nifedipine: ~5.07 min[5] | ~3.685 min[4] |

Table 2: Method Validation Parameters for Balsalazide Quantification by HPLC

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 90-210 µg/mL[1] | 10-50 µg/mL | 2-10 µg/mL[6] |

| Correlation Coefficient (r²) | 0.9992 | > 0.999 | 0.9998[6] |

| Accuracy (% Recovery) | 98.20 - 101.58% | 98.20 - 101.58% | 99.96 - 100.6%[6] |

| Precision (%RSD) | < 2%[1] | < 2% | < 2%[6] |

| Limit of Detection (LOD) | Not Specified | 0.01643 µg/mL | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | 0.04960 µg/mL | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: RP-HPLC with Phosphate (B84403) Buffer

This method is suitable for the routine quality control of balsalazide in bulk and capsule dosage forms.[2]

1. Materials and Reagents:

-

Balsalazide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: Inertsil ODS 3V, C18 (250x4.6 mm, 5 µm).[2]

-

Mobile Phase: A mixture of KH2PO4 buffer (pH 4.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[1][4]

-

Flow Rate: 1.0 mL/min.[2]

3. Preparation of Solutions:

-

Phosphate Buffer (pH 4.5): Dissolve a suitable amount of KH2PO4 in HPLC grade water and adjust the pH to 4.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer, acetonitrile, and methanol in the specified ratio. Degas the mobile phase by sonication before use.[1]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of balsalazide reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of distilled water and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with distilled water.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 90-210 µg/mL.[1][4]

-

Sample Preparation (from Capsules):

-

Weigh the contents of 20 capsules and determine the average weight.

-

Accurately weigh a quantity of the capsule powder equivalent to 100 mg of balsalazide and transfer it to a 100 mL volumetric flask.

-

Add distilled water, dissolve the powder completely with the aid of sonication, and make up the volume to 100 mL.[6]

-

Further dilute the solution with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm membrane filter before injection.[4]

-

4. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of balsalazide in the sample using the calibration curve constructed from the standard solutions.

Method 2: RP-HPLC with Triethylamine Buffer and Internal Standard

This method utilizes an internal standard for improved precision and accuracy.

1. Materials and Reagents:

-

Balsalazide reference standard

-

Nifedipine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (AR grade)

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine buffer in a 40:30:30 (v/v) ratio.[3][5]

-

Injection Volume: 20 µL.[5]

3. Preparation of Solutions:

-

Triethylamine Buffer: Prepare a suitable buffer using triethylamine in water and adjust the pH as required.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and the triethylamine buffer in the specified ratio. Degas before use.

-

Standard and Sample Solutions: Prepare standard and sample solutions as described in Method 1, but add a fixed concentration of the internal standard (Nifedipine) to all solutions.[5] The linearity range for balsalazide is 10-50 µg/mL.[5]

4. Analysis:

-

Inject the solutions into the HPLC system.

-

The quantification is based on the ratio of the peak area of balsalazide to the peak area of the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relationship between method validation parameters.

Caption: Experimental workflow for balsalazide quantification by HPLC.

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vitro Modeling of Balsalazide Disodium Dihydrate Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Balsalazide (B1667723) disodium (B8443419) dihydrate is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), designed for targeted delivery to the colon for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its efficacy relies on the specific release of the active moiety, mesalamine, in the lower gastrointestinal tract, minimizing systemic absorption and associated side effects.[3][4] The activation of balsalazide is mediated by azoreductase enzymes produced by the colonic microbiota, which cleave the azo bond connecting mesalamine to an inert carrier molecule.[1][2][5][6]

These application notes provide detailed protocols for establishing robust in vitro models to study the release profile of balsalazide disodium dihydrate from various oral dosage forms. The described methods are essential for formulation development, quality control, and bioequivalence studies.

Mechanism of Action: From Prodrug to Therapeutic Effect

Balsalazide is specifically designed to transport mesalamine to the colon. Upon reaching the colon, the azo bond of the balsalazide molecule is cleaved by bacterial azoreductases, releasing equimolar amounts of the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine.[1] The released mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa. Its mechanism of action is multifactorial and includes the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn decreases the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[7][8] Furthermore, mesalamine acts as a scavenger of reactive oxygen species and modulates the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, contributing to its anti-inflammatory properties.[7][9][10]

Experimental Protocols

Protocol 1: pH-Gradient Dissolution Testing for Balsalazide Capsules and Tablets

This protocol is adapted from the FDA guidance for bioequivalence studies of this compound and is suitable for assessing drug release in simulated physiological pH conditions of the gastrointestinal tract.[11][12]

I. Materials and Equipment

-

USP Apparatus 1 (Baskets) for capsules or USP Apparatus 2 (Paddles) for tablets[11][12]

-

Dissolution vessels (900 mL)[11]

-

Water bath with temperature control (37 ± 0.5 °C)[11]

-

This compound capsules or tablets

-

0.1 N Hydrochloric acid (HCl)

-

Phosphate (B84403) buffers (pH 4.5, 6.8, and 7.4)[11]

-

HPLC system with UV detector or LC-MS/MS system[3]

-

Syringes and filters for sample collection

II. Preparation of Dissolution Media

-

0.1 N HCl (Simulated Gastric Fluid, SGF): Prepare according to standard laboratory procedures.

-

pH 4.5 Phosphate Buffer: Prepare a standard phosphate buffer and adjust the pH to 4.5 using phosphoric acid or sodium hydroxide.

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, SIF): Prepare a standard phosphate buffer and adjust the pH to 6.8.[13]

-

pH 7.4 Phosphate Buffer (Simulated Colonic Fluid): Prepare a standard phosphate buffer and adjust the pH to 7.4.

III. Dissolution Procedure

-

Set up the dissolution apparatus and equilibrate the dissolution medium (900 mL) to 37 ± 0.5 °C.[11]

-

Place one balsalazide capsule in each basket (Apparatus 1) or one tablet in each vessel (Apparatus 2).

-

Set the rotation speed to 100 rpm for Apparatus 1 or 50-100 rpm for Apparatus 2.[12]

-

Initiate the dissolution test in 0.1 N HCl for 2 hours to simulate gastric transit.[13]

-

After 2 hours, carefully change the medium to pH 4.5 phosphate buffer and continue the test.

-

Subsequently, change the medium to pH 6.8 and then to pH 7.4 phosphate buffer at predetermined time intervals to simulate transit through the small intestine and colon.

-

Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes, and then hourly until at least 80% of the drug is released).[11]

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

IV. Sample Analysis

-

Analyze the concentration of balsalazide and/or mesalamine in the collected samples using a validated analytical method, such as RP-HPLC with UV detection or LC-MS/MS.[3][14]

-

For HPLC analysis, a C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and a suitable buffer.[3] The detection wavelength for balsalazide is around 358 nm.[3]

Protocol 2: In Vitro Release in Simulated Colonic Fluid with Fecal Inoculum

This protocol aims to mimic the enzymatic activity of the colonic microbiota, which is crucial for the activation of balsalazide.

I. Materials and Equipment

-

Anaerobic chamber or glove box

-

Shaking incubator

-

Centrifuge

-

This compound dosage form

-

Simulated Colonic Fluid (SCF) medium (see preparation below)

-

Fresh fecal sample from a healthy donor

-

Phosphate Buffered Saline (PBS), anaerobic

-

HPLC system with UV detector or LC-MS/MS system

II. Preparation of Simulated Colonic Fluid (SCF) with Fecal Inoculum

-

SCF Medium Preparation: Prepare a basal medium containing salts, a nitrogen source, and a carbon source to support bacterial growth. A typical composition can be found in the literature on simulated gut models.[15][16] Sterilize the medium by autoclaving and cool to room temperature under anaerobic conditions.

-

Fecal Slurry Preparation: This step must be performed under strict anaerobic conditions. a. Collect a fresh fecal sample from a healthy donor who has not taken antibiotics for at least 3 months. b. Homogenize the fecal sample (1:10 w/v) in anaerobic PBS. c. Centrifuge the homogenate at a low speed to remove large particulate matter. The supernatant will serve as the fecal inoculum.

III. Dissolution and Release Procedure

-

Add the balsalazide dosage form to a sterile vessel containing SCF medium.

-

Inoculate the medium with the prepared fecal slurry (e.g., 5-10% v/v).

-

Incubate the vessels at 37 °C in a shaking incubator under anaerobic conditions.

-

Withdraw samples at predetermined time points.

-

Immediately stop the enzymatic reaction in the collected samples (e.g., by adding a strong acid or organic solvent) and centrifuge to pellet bacteria and debris.

-

Filter the supernatant for analysis.

IV. Sample Analysis

Analyze the supernatant for the concentration of balsalazide and the released mesalamine using a validated HPLC or LC-MS/MS method as described in Protocol 1.

Data Presentation

The quantitative data from the dissolution studies should be summarized in tables to facilitate comparison between different formulations or experimental conditions.

Table 1: Cumulative Release of Balsalazide from a Sustained-Release Matrix Formulation (F6) in pH 6.8 Phosphate Buffer

| Time (hours) | Cumulative Drug Release (%) |

| 1 | 12.5 |

| 2 | 25.3 |

| 4 | 48.7 |

| 6 | 65.4 |

| 8 | 78.9 |

| 10 | 89.1 |

| 12 | 98.45 |

Data adapted from a study on colon-targeted sustained-release matrix tablets of balsalazide.[13][17]

Visualization of Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. sciencescholar.us [sciencescholar.us]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]

Application Notes and Protocols for Evaluating Balsalazide Efficacy in Animal Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalamine, and is a first-line treatment for mild-to-moderate ulcerative colitis.[1][2] It is designed to deliver the active therapeutic agent, 5-ASA, directly to the colon, minimizing systemic absorption and potential side effects.[3] Upon reaching the colon, bacterial azoreductases cleave the bond between 5-ASA and its inert carrier molecule.[2] The released 5-ASA then exerts its anti-inflammatory effects locally.[4] The primary mechanisms of action of 5-ASA include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, both of which play crucial roles in the inflammatory cascade.[5][6]

Animal models of colitis are indispensable tools for the preclinical evaluation of therapeutics like balsalazide. They allow for the investigation of efficacy, dose-response relationships, and mechanisms of action in a controlled setting. The most commonly employed models are the dextran (B179266) sulfate (B86663) sodium (DSS)-induced and the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models, which mimic different aspects of human inflammatory bowel disease (IBD). This document provides detailed application notes and protocols for utilizing these models to assess the efficacy of balsalazide, primarily by examining the effects of its active metabolite, 5-ASA.

Animal Models of Colitis

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS model is a widely used and reproducible model of acute and chronic colitis that shares many clinical and histological features with human ulcerative colitis. DSS is a chemical colitogen that is administered to rodents in their drinking water, leading to epithelial barrier dysfunction and a robust inflammatory response.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

The TNBS model induces a T-cell-mediated immune response that results in transmural inflammation, bearing some resemblance to Crohn's disease. Colitis is induced by the intrarectal administration of TNBS in a solution with ethanol (B145695), which breaks the mucosal barrier and allows TNBS to haptenize colonic proteins, triggering an immune response.

Experimental Protocols

Protocol 1: Induction of Acute DSS-Induced Colitis in Mice

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

Animal balance

-

Scoring sheets for Disease Activity Index (DAI)

Procedure:

-

Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

Record the initial body weight of each mouse.

-

Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined in a pilot study.

-

Provide the DSS solution as the sole source of drinking water to the experimental group for 7 consecutive days. The control group should receive regular sterile drinking water.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) daily according to the scoring system in Table 1.

-

On day 8, euthanize the mice and collect the colon for further analysis (e.g., colon length measurement, histology, myeloperoxidase assay).

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal, well-formed pellets | None |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Slight bleeding |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Adapted from relevant literature.

Protocol 2: Induction of TNBS-Induced Colitis in Rats

Materials:

-

Wistar rats (male, 200-250 g)

-

2,4,6-trinitrobenzene sulfonic acid (TNBS)

-

Ethanol (50% v/v)

-

Saline solution

-

Catheter (3-4 Fr)

-

Anesthesia (e.g., isoflurane)

-

Animal balance

Procedure:

-

Acclimatize rats for at least one week prior to the experiment.

-

Fast the rats for 24 hours before colitis induction, with free access to water.

-

Anesthetize the rats.

-

Carefully insert a catheter intrarectally to a depth of 8 cm.

-

Slowly instill 1 ml of the TNBS solution (100 mg/kg TNBS in 50% ethanol) into the colon.

-

Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

-

The control group should receive an equal volume of 50% ethanol without TNBS.

-

Return the rats to their cages with free access to food and water.

-

Monitor the rats daily for clinical signs of colitis (body weight loss, diarrhea, etc.).

-

Euthanize the rats at the desired time point (e.g., 7 or 14 days post-induction) for tissue collection and analysis.

Protocol 3: Administration of 5-Aminosalicylic Acid (5-ASA)

Materials:

-

5-Aminosalicylic acid (5-ASA)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes